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molecular formula C10H14S B8659267 3-(4-Methylpent-3-enyl)thiophene CAS No. 62469-65-2

3-(4-Methylpent-3-enyl)thiophene

Cat. No. B8659267
M. Wt: 166.29 g/mol
InChI Key: LQQIHRRLQQGJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196224

Procedure details

217 g of 3-bromomethylthiophene, 513 g of prenylchloride, 117 g of copper (I) iodide and 2 kg of tetrahydrofuran were introduced into a 4-liter reaction flask. 750 g of magnesium shavings were then added in small portions at a rate such that the temperature of the reaction mixture did not rise above 30°. If the temperature rises were to great, the reaction mixture was temporarily cooled. The first portion of magnesium was activated by subliming an iodine crystal onto it. After all the magnesium had been added, a check was made by means of GLC as to whether bromomethylthiophene or prenyl chloride was still present. It was possibly necessary to add more magnesium. The mixture was then stirred for a further hour at 40° C. and after that poured out into a mixture of 180 g of ammonium chloride, 1 liter of water and 500 g of ice, and stirred.
Quantity
180 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
513 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
117 g
Type
catalyst
Reaction Step Two
Quantity
2 kg
Type
solvent
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-(4-methylpent-3-enyl)thiophene

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.[CH2:8](Cl)[CH:9]=[C:10]([CH3:12])[CH3:11].[Mg].II.BrCC1SC=CC=1.[Cl-].[NH4+]>[Cu]I.O.O1CCCC1>[CH3:11][C:10]([CH3:12])=[CH:9][CH2:8][CH2:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
217 g
Type
reactant
Smiles
BrCC1=CSC=C1
Name
Quantity
513 g
Type
reactant
Smiles
C(C=C(C)C)Cl
Name
copper (I) iodide
Quantity
117 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
2 kg
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
750 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1SC=CC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C(C)C)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for a further hour at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 30°
TEMPERATURE
Type
TEMPERATURE
Details
was temporarily cooled
STIRRING
Type
STIRRING
Details
stirred

Outcomes

Product
Name
3-(4-methylpent-3-enyl)thiophene
Type
Smiles
CC(=CCCC1=CSC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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